N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide
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Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C25H27N3O3 and its molecular weight is 417.509. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
A N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative was synthesized, demonstrating a procedure that could be relevant to the synthesis of compounds like N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide. This compound, through a sequence of reactions starting from common reagents, was fully characterized using various analytical techniques, suggesting its potential in medicinal chemistry due to its therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Anticancer Properties
The synthesis and evaluation of cyclic nitrones as free radical traps were explored, indicating that modifications to the chemical structure can significantly enhance antioxidant activity, which is crucial in preventing cellular damage associated with cancer. The compound with a dimethylphenol fused to a 7-membered ring nitrone showed a substantial improvement in inhibiting lipid peroxidation, illustrating the potential of structurally similar compounds in cancer treatment (Fevig, Bowen, Janowick, Jones, Munson, Ohlweiler, & Thomas, 1996).
Novel Anticancer Agents
Research into α-aminophosphonate derivatives containing a 2-oxoquinoline structure aimed at discovering new anticancer agents revealed that many synthesized compounds displayed moderate to high levels of antitumor activities against various cancer cell lines. These findings highlight the importance of structural elements in determining the biological activities of compounds, suggesting avenues for the development of effective anticancer therapies (Fang, Wu, Xiao, Tang, Li, Ye, Xiang, & Hu, 2016).
Mechanism of Anticancer Action
A study examined the anticancer activity of novel diisoquinoline derivatives in human gastric cancer cells, focusing on the mechanism of action. The derivatives induced apoptosis and inhibited cancer cell growth, demonstrating the potential therapeutic value of compounds with similar structural frameworks in treating gastric cancer (Pawlowska, Gornowicz, Bielawska, Surażyński, Szymanowska, Czarnomysy, & Bielawski, 2018).
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(3,5-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-17-12-18(2)14-21(13-17)27-25(30)24(29)26-15-22(23-8-5-11-31-23)28-10-9-19-6-3-4-7-20(19)16-28/h3-8,11-14,22H,9-10,15-16H2,1-2H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFYZNSRADEOET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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